molecular formula C7H6BrNO2 B8749284 3-Bromo-4-hydroxybenzamide

3-Bromo-4-hydroxybenzamide

Cat. No.: B8749284
M. Wt: 216.03 g/mol
InChI Key: BZCPLVCYTINNNM-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxybenzamide is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.03 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

3-bromo-4-hydroxybenzamide

InChI

InChI=1S/C7H6BrNO2/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3,10H,(H2,9,11)

InChI Key

BZCPLVCYTINNNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)Br)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-bromo-4-hydroxybenzoic acid (0.5 g) and DMF (0.1 ml) in DCM (10 ml) was added dropwise oxalyl chloride (0.6 ml). After stirring for 2 h, ammonia gas was purged through. After completion of reaction by tlc, the solvent was removed under reduced pressure. The residue was dissolved in water and extracted with ethyl acetate. The organics were dried over sodium sulphate and concentrated in vacuo to yield the title compound, 0.18 g
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Bromo-4-hydroxy-benzonitrile (495 mg, 2.5 mmol) is dissolved in H2SO4 98%, heat the solution at 80° C. for 1 hour. Cool the mixture at room temperature and pour it into ice-water. Extract the aqueous layer with EtOAc. Dry the organic layer over Na2SO4. Eliminate the solvent to obtain the title compound (450 mg, 83%). 1H-NMR (metanol-d4, 200 MHz): 8.04 (d, 1H, J=2.0 Hz), 7.70 (dd, 1H, J=2.0 and 8.4 Hz), 6.93 (d, 1H, J=8.6 Hz)
Quantity
495 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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